N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid is a specialized compound classified as a beta-amino acid. It serves as an important building block in organic synthesis and peptide chemistry. The compound's IUPAC name is (1S,2R,3S,4R/1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, with a molecular formula of C₈H₁₄ClNO₂ and a molecular weight of approximately 191.6553 g/mol .
This compound is notable for its structural features, which include a bicyclic framework that contributes to its unique properties and potential applications in medicinal chemistry.
The synthesis of N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid typically involves several steps:
The synthesis process may involve the use of solvents such as dimethyl sulfoxide (DMSO) or other polar aprotic solvents to enhance reaction rates and yields. The reactions are typically monitored using techniques like nuclear magnetic resonance spectroscopy to confirm the structure and purity of the final product .
N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid features a bicyclic structure with distinct stereochemistry at several chiral centers. Its molecular structure can be represented as follows:
N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid participates in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by its stereochemistry and the presence of functional groups, which can dictate selectivity in chemical transformations .
The mechanism of action for N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid primarily involves its role in peptide synthesis:
The compound's ability to form stable peptides makes it valuable in drug design and development, particularly for targeting specific receptors or enzymes .
N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific applications:
The incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (CAS 352707-75-6) is a strategic choice rooted in modern solid-phase peptide synthesis (SPPS) requirements. The Fmoc group offers critical advantages for synthesizing conformationally constrained peptidomimetics: base-labile deprotection (typically using 20% piperidine in DMF) enables orthogonality with acid-stable side-chain protectants like tert-butyl (tBu) groups. This orthogonality is essential for constructing complex peptides containing acid-sensitive bicyclo[2.2.1]heptane scaffolds [4] [5].
The Fmoc moiety enhances solubility in aprotic solvents (e.g., DMSO), facilitating resin loading and coupling efficiency during SPPS. This contrasts with earlier Boc (tert-butoxycarbonyl) strategies, which require highly toxic hydrofluoric acid for deprotection and lack compatibility with acid-labile resins like Wang resin. Consequently, Fmoc chemistry has become the dominant methodology for integrating non-canonical amino acids—particularly rigid, sterically demanding bicyclic systems—into peptide chains for drug discovery and bioconjugation [4] [5].
Table 1: Key Properties of Fmoc Protection in Bicyclic Amino Acid Synthesis
Property | Fmoc Strategy | Boc Strategy |
---|---|---|
Deprotection Reagent | Base (piperidine) | Strong acid (TFA/HF) |
Orthogonality | High (compatible with acid-labile groups) | Limited (acid-sensitive side chains require benzyl protection) |
Resin Compatibility | Acid-sensitive resins (e.g., Wang, Chlorotrityl) | Merrifield resin |
Solubility Profile | Moderate to high in DMSO, DMF | Variable, often lower |
Synthetic Applications | Complex peptidomimetics, macrocycles | Limited to acid-stable sequences |
Achieving the exo stereochemical configuration at the 3-amino and 2-carboxylic acid positions of the bicyclo[2.2.1]heptane ring is paramount for this compound’s utility. The (+/-)cis (exo) designation indicates that both functional groups reside on the same face of the bicyclic structure, with spatial orientation outward from the bridged system. This configuration imposes severe conformational constraints on peptide backbones, reducing rotational freedom and mimicking bioactive secondary structures like β-turns [6] [8].
Synthetic routes to this scaffold often leverage Diels-Alder cycloadditions between cyclopentadiene and acrylic acid derivatives, followed by selective functionalization. Stereocontrol is achieved through:
The crystalline nature of the final product (melting point = 93–101°C) underscores its stereochemical homogeneity. The exo configuration is verified through X-ray crystallography and NMR coupling constants, revealing distinct diastereotopic proton splitting patterns within the bicyclic framework [5] [9].
The exo/endo isomerism in bicyclo[2.2.1]heptane amino acids profoundly impacts their physicochemical behavior and biological utility. For N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid, the exo orientation minimizes steric clashes between the Fmoc group and the syn-face of the bicyclic skeleton. In contrast, endo isomers exhibit:
Table 2: Comparative Analysis of exo vs. endo Isomer Properties
Property | exo-Isomer | endo-Isomer |
---|---|---|
Steric Accessibility | High (Fmoc group projects away from ring) | Low (Fmoc clashes with bridge) |
Solubility (Water) | Moderate (20–50 mg/mL) | Low (<5 mg/mL) |
Melting Point | 93–101°C (Fmoc-protected) [5] | Typically higher (>150°C) |
Peptide Coupling Yield | >85% in SPPS | <50% due to steric blocking |
Conformational Rigidity | Prefers β-turn mimics | Adopts strained linear conformations |
Biophysical studies confirm that exo-configured derivatives stabilize peptide β-turns more effectively than endo analogs. This arises from the exo carboxyl group’s ability to orient hydrogen-bond acceptors/donors toward solvent-exposed regions—critical for mimicking protein-protein interaction interfaces [6] [8].
The synthesis of this bicyclic amino acid employs both solution-phase and solid-phase strategies, each with distinct advantages for peptidomimetic applications:
Solid-Phase Synthesis (SPS)
SPS excels in rapid analog generation and automation compatibility, making it ideal for synthesizing bicyclic amino acid libraries for drug screening. However, it faces limitations in large-scale production (typical yields: 36–46% after cyclization) [7].
Solution-Phase Synthesis
Solution-phase methods are preferred for small-scale stereoselective routes but suffer from tedious purification and lower throughput.
Table 3: Efficiency Comparison of Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cyclization Yield | 36% (post-cleavage cyclization) [7] | 5–10% (direct macrocyclization) |
Purification Ease | High (filtration/washing) | Low (chromatography-intensive) |
Scalability | Limited (mg–gram scale) | Moderate (gram scale) |
Automation | Fully automatable | Manual intervention required |
Best Application | Library synthesis, peptide elongation | Stereoselective routes, small macrocycles |
Table 4: Compound Identifiers for N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic Acid
Identifier Type | Value | Source |
---|---|---|
CAS Number | 352707-75-6 | [1] [5] |
Molecular Formula | C₂₃H₂₃NO₄ | [1] [3] |
Molecular Weight | 377.44 g/mol | [1] [5] |
IUPAC Name | (1R,2S,3R,4S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid | [1] [2] |
MDL Number | MFCD02682614 | [5] [9] |
PubChem CID | 40429721 | [3] |
SMILES | [H][C@]12CCC@(C1)C@@HC(O)=O | [9] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0